molecular formula C10H12ClNO B8483411 1-(2-Chloro-3-pyridyl)-2,2-dimethylpropan-1-one

1-(2-Chloro-3-pyridyl)-2,2-dimethylpropan-1-one

Cat. No.: B8483411
M. Wt: 197.66 g/mol
InChI Key: TWQMIUXMQQGOLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-3-pyridyl)-2,2-dimethylpropan-1-one is a useful research compound. Its molecular formula is C10H12ClNO and its molecular weight is 197.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

1-(2-chloropyridin-3-yl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C10H12ClNO/c1-10(2,3)8(13)7-5-4-6-12-9(7)11/h4-6H,1-3H3

InChI Key

TWQMIUXMQQGOLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=C(N=CC=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of copper(I) iodide (1.18 g, 6.2 mmol) in 5 mL of THF was cooled to -40° C. and then tert-butyllithium (8.85 mL, 1.4M, 12.4 mmol) was added. The mixture was stirred for 1 hour and 2-chloronicotinic acid chloride (2 g, 11.3 mmol) was added dropwise. The mixture was stirred at -40° C. for 1.5 hours and then allowed to warm to room temperature. The mixture was quenched with water and then diluted with ethyl acetate. The mixture was filtered, washed with water (2×10 mL) and brine, dried (Na2SO4) and concentrated. The residue was purified on silica gel by flash chromatography eluting with hexanes/ethyl acetate (85:15) to give 1-(2-chloro-3-pyridyl)-2,2-dimethylpropan-1-one (1.735 g, 8.8 mmol) as an oil.
Quantity
8.85 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
copper(I) iodide
Quantity
1.18 g
Type
catalyst
Reaction Step Three

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